molecular formula C29H15NO4S B4838132 2-(2-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}-1,3-THIAZOL-4-YL)-3H-BENZO[F]CHROMEN-3-ONE

2-(2-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}-1,3-THIAZOL-4-YL)-3H-BENZO[F]CHROMEN-3-ONE

Cat. No.: B4838132
M. Wt: 473.5 g/mol
InChI Key: IWPINSZPROWYBU-UHFFFAOYSA-N
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Description

2-(2-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}-1,3-THIAZOL-4-YL)-3H-BENZO[F]CHROMEN-3-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes benzo[f]chromen and thiazole moieties, making it an interesting subject for scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}-1,3-THIAZOL-4-YL)-3H-BENZO[F]CHROMEN-3-ONE typically involves multi-step reactions. One common method involves the reaction of 3-oxo-3H-benzo[f]chromen-2-yl derivatives with thiazole derivatives under specific conditions. The reaction often requires the use of catalysts and solvents such as ammonium acetate and glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}-1,3-THIAZOL-4-YL)-3H-BENZO[F]CHROMEN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

2-(2-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}-1,3-THIAZOL-4-YL)-3H-BENZO[F]CHROMEN-3-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}-1,3-THIAZOL-4-YL)-3H-BENZO[F]CHROMEN-3-ONE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth and modulation of inflammatory responses .

Properties

IUPAC Name

2-[2-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-4-yl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H15NO4S/c31-28-22(13-20-18-7-3-1-5-16(18)9-11-25(20)33-28)24-15-35-27(30-24)23-14-21-19-8-4-2-6-17(19)10-12-26(21)34-29(23)32/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPINSZPROWYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CSC(=N4)C5=CC6=C(C=CC7=CC=CC=C76)OC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}-1,3-THIAZOL-4-YL)-3H-BENZO[F]CHROMEN-3-ONE
Reactant of Route 2
2-(2-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}-1,3-THIAZOL-4-YL)-3H-BENZO[F]CHROMEN-3-ONE
Reactant of Route 3
Reactant of Route 3
2-(2-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}-1,3-THIAZOL-4-YL)-3H-BENZO[F]CHROMEN-3-ONE
Reactant of Route 4
Reactant of Route 4
2-(2-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}-1,3-THIAZOL-4-YL)-3H-BENZO[F]CHROMEN-3-ONE
Reactant of Route 5
2-(2-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}-1,3-THIAZOL-4-YL)-3H-BENZO[F]CHROMEN-3-ONE
Reactant of Route 6
2-(2-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}-1,3-THIAZOL-4-YL)-3H-BENZO[F]CHROMEN-3-ONE

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